N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine
Overview
Description
“N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine” is a chemical compound with the CAS Number: 1258693-65-0 . It has a molecular weight of 208.3 . The IUPAC name for this compound is N-cyclopentyl-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methylamine . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O/c1-9-12(10(2)15-13-9)8-14(3)11-6-4-5-7-11/h11H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 208.3 .Scientific Research Applications
Molecular and Cellular Interactions
Research indicates that compounds like N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine may interact with cellular receptors and have implications in tissue protection and immunity. A study by Frecska et al. (2013) suggests that N,N-dimethyltryptamine (DMT), a structurally similar compound, is an endogenous ligand of the sigma-1 receptor, which might influence cellular bioenergetics and immunoregulation. This indicates a potential role of such compounds beyond their psychoactive effects, extending to cellular protective mechanisms (Frecska et al., 2013).
Potential in Neuropharmacology
The neuropharmacological aspects of compounds related to this compound are significant, with research by Carbonaro and Gatch (2016) delving into the roles of N,N-dimethyltryptamine in the central and peripheral nervous system. This research underscores the importance of understanding the interaction of such compounds with neurotransmitters and their potential therapeutic implications in treating conditions such as anxiety and psychosis (Carbonaro & Gatch, 2016).
Role in Medical Therapies
Rodrigues, Almeida, and Vieira-Coelho (2019) explore the therapeutic potential of ayahuasca and DMT, highlighting the promising results in treating psychiatric disorders like anxiety, depression, and substance dependence. This review points towards the need for further research to develop new treatments for psychiatric disorders, indicating the potential medical applications of compounds like this compound (Rodrigues, Almeida, & Vieira-Coelho, 2019).
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-12(10(2)15-13-9)8-14(3)11-6-4-5-7-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQXXXCUDEQGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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